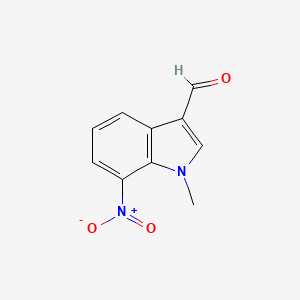
1-Methyl-7-nitro-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-7-nitro-1H-indole-3-carbaldehyde is a heterocyclic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by the presence of a methyl group at position 1, a nitro group at position 7, and an aldehyde group at position 3 of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-7-nitro-1H-indole-3-carbaldehyde can be synthesized through various synthetic routes. One common method involves the nitration of 1-methylindole followed by formylation. The nitration reaction typically uses nitric acid and sulfuric acid as reagents, while the formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-7-nitro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 1-Methyl-7-nitro-1H-indole-3-carboxylic acid.
Reduction: 1-Methyl-7-amino-1H-indole-3-carbaldehyde.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-7-nitro-1H-indole-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-7-nitro-1H-indole-3-carbaldehyde is not well-documented. indole derivatives generally exert their effects through interactions with various molecular targets, including enzymes, receptors, and DNA. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-nitro-1H-indole: Similar structure but lacks the aldehyde group at position 3.
7-Nitro-1H-indole-3-carbaldehyde: Similar structure but lacks the methyl group at position 1.
1-Methyl-1H-indole-3-carbaldehyde: Similar structure but lacks the nitro group at position 7.
Uniqueness
1-Methyl-7-nitro-1H-indole-3-carbaldehyde is unique due to the combination of the methyl, nitro, and aldehyde groups on the indole ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
1-methyl-7-nitroindole-3-carbaldehyde |
InChI |
InChI=1S/C10H8N2O3/c1-11-5-7(6-13)8-3-2-4-9(10(8)11)12(14)15/h2-6H,1H3 |
InChI Key |
BTXZGDHILUODMU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C(=CC=C2)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















